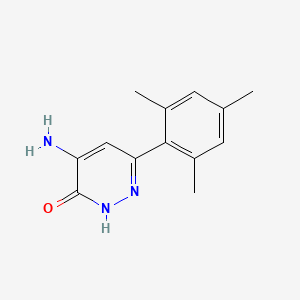

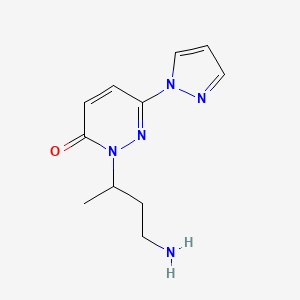

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol

Vue d'ensemble

Description

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol is a chemical compound . It is related to Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], also known as PTAA, which is a popular poly (triaryl amine) semiconductor .

Synthesis Analysis

The synthesis of pyridazinones, a category of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality, has been extensively researched . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles . There are reports of synthesis of 4,6-diaryl-3-pyridazinones and their evaluation as anti-inflammatory, analgesic, and antipyretic .Chemical Reactions Analysis

Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] is an amorphous p-type polymer semiconductor . It may be used to fabricate field-effect transistors (FETs). PTAA is also useful as a hole transport material in organic light emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] is soluble in chlorobenzene and chloroform . It has a μh around 10 -2 to 10 −3 cm 2 V −1 s −1 .Applications De Recherche Scientifique

Herbicidal Activity

One of the significant applications of pyridazinone derivatives, closely related to 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol, is their use as herbicides. Research has shown that certain substituted pyridazinone compounds inhibit photosynthesis and the Hill reaction in plants, which accounts for their phytotoxicity. These compounds act by interfering with chloroplast development and are resistant to metabolic detoxication in plants. This dual action makes them potent herbicides, with some being significantly more effective than widely used compounds like atrazine (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Radio-labelled Compounds for Receptor Binding Studies

Another application is the synthesis of radio-labelled derivatives for receptor binding studies. For instance, a novel non-peptidic radiolabelled high-affinity antagonist of the corticotropin-releasing hormone type 1 receptor was prepared, demonstrating the utility of these compounds in cell-based binding assays to study receptor-ligand interactions. This highlights the role of such derivatives in developing tools for biomedical research, particularly in neurology and endocrinology (Hiebel, Partilla, Rothman, Jacobson, & Rice, 2006).

Development of Cardio-active Agents

Derivatives of this compound have been investigated for their potential as cardio-active agents. These compounds form a critical structural part of several cardio-active pyridazinone derivatives either in clinical use or undergoing clinical trials. They exhibit positive inotropic activity, which enhances heart muscle contraction, and some also show vasodilating activity, beneficial for treating heart failure and other cardiovascular conditions (Imran & Abida, 2016).

Antimicrobial Activity

Furthermore, certain pyridazinone derivatives exhibit antimicrobial activity. For example, compounds synthesized from pyridazino fused ring systems have been shown to possess significant antimicrobial properties against a range of microorganisms. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (El-Mariah, Hosny, & Deeb, 2006).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as pyridazine and pyridazinone derivatives have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s worth noting that pyridazine-based systems, which share a similar structure, have been shown to have numerous practical applications .

Biochemical Pathways

Similar compounds have been shown to possess a wide range of pharmacological activities .

Analyse Biochimique

Biochemical Properties

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase (PDE), which is involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting PDE, this compound can modulate signaling pathways that rely on cyclic nucleotides, thereby influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by modulating cyclic nucleotide levels through PDE inhibition, this compound can affect pathways such as the cAMP-PKA signaling cascade, which plays a crucial role in regulating cell growth, differentiation, and metabolism . Additionally, this compound may impact gene expression by altering the activity of transcription factors that are regulated by cyclic nucleotides.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of PDE, this compound prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels of these signaling molecules . This inhibition can result in the activation or suppression of downstream signaling pathways, depending on the specific cellular context. Furthermore, this compound may also interact with other biomolecules, such as receptors or ion channels, to exert additional effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and improved metabolic function . At higher doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as PDE . By inhibiting PDE, this compound affects the metabolism of cyclic nucleotides, leading to changes in metabolic flux and metabolite levels. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues may also be influenced by factors such as tissue permeability and blood flow.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm, where it can interact with enzymes such as PDE . Additionally, this compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action within the cell.

Propriétés

IUPAC Name |

5-amino-3-(2,4,6-trimethylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-7-4-8(2)12(9(3)5-7)11-6-10(14)13(17)16-15-11/h4-6H,1-3H3,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAWSNNNGLVJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NNC(=O)C(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1484497.png)

amine hydrochloride](/img/structure/B1484502.png)

amine hydrochloride](/img/structure/B1484503.png)